

# Physical and chemical properties of 3-Cyclohexene-1,1-dimethanol

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## Compound of Interest

Compound Name: 3-Cyclohexene-1,1-dimethanol

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## Technical Guide: 3-Cyclohexene-1,1-dimethanol

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Cyclohexene-1,1-dimethanol** (CAS No. 2160-93-2). It is a bifunctional molecule featuring a cyclohexene ring and two primary hydroxyl groups.<sup>[1]</sup> This unique structure makes it a valuable intermediate in organic synthesis, particularly in polymer chemistry and the preparation of epoxy resins.<sup>[2][3]</sup> This document includes a summary of its key physical and chemical data, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral characteristics.

### Chemical and Physical Properties

**3-Cyclohexene-1,1-dimethanol** is a white to beige crystalline powder under standard conditions.<sup>[4]</sup> It is stable under normal temperatures and pressures. The presence of two hydroxymethyl groups enhances its solubility in polar solvents through hydrogen bonding, while the cyclohexene ring provides hydrophobic character.<sup>[5]</sup>

Table 1: Physical and Chemical Properties of **3-Cyclohexene-1,1-dimethanol**

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>2</sub>	[6]
Molecular Weight	142.20 g/mol	[6]
CAS Number	2160-93-2	[6]
Appearance	White to beige crystalline powder	[4]
Melting Point	88-90 °C	[2][3]
Boiling Point	115 °C at 0.4 mmHg	[3]
Density	1.0392 g/cm <sup>3</sup> (estimate)	[5]
IUPAC Name	[1-(hydroxymethyl)cyclohex-3-en-1-yl]methanol	[6]
Synonyms	4,4-Bis(hydroxymethyl)-1-cyclohexene, 1,1-Bis(hydroxymethyl)-3-cyclohexene	[4][6]

## Spectral Data

The structural features of **3-Cyclohexene-1,1-dimethanol** have been characterized by various spectroscopic techniques.

Table 2: Summary of Spectral Data

Technique	Key Features and Observations
$^1\text{H}$ NMR	Signals corresponding to olefinic protons, allylic protons, aliphatic protons of the cyclohexene ring, and the protons of the two hydroxymethyl groups.
$^{13}\text{C}$ NMR	Resonances for the $\text{sp}^2$ hybridized carbons of the double bond, the quaternary carbon, and the $\text{sp}^3$ hybridized carbons of the ring and the hydroxymethyl groups.
FTIR	Characteristic absorption bands for O-H stretching of the alcohol groups, C-H stretching of both $\text{sp}^2$ and $\text{sp}^3$ hybridized carbons, C=C stretching of the alkene, and C-O stretching.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns resulting from the loss of water, hydroxymethyl groups, and cleavage of the cyclohexene ring.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum of **3-Cyclohexene-1,1-dimethanol** in  $\text{DMSO-d}_6$  typically exhibits the following signals: a broad singlet for the hydroxyl protons, a multiplet for the olefinic protons of the  $\text{C}=\text{C}$  double bond, and multiplets for the allylic and aliphatic protons of the cyclohexene ring, as well as a signal for the methylene protons of the two hydroxymethyl groups.

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides evidence for the different carbon environments in the molecule. Key resonances include those for the two equivalent olefinic carbons, the quaternary carbon bonded to the two hydroxymethyl groups, the carbons of the hydroxymethyl groups, and the remaining  $\text{sp}^3$  hybridized carbons of the cyclohexene ring.

## Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **3-Cyclohexene-1,1-dimethanol** typically displays a broad absorption band in the region of 3200-3600  $\text{cm}^{-1}$  characteristic of the O-H stretching vibrations of the hydroxyl groups. Other significant peaks include C-H stretching vibrations for the  $\text{sp}^2$  carbons of the double bond (above 3000  $\text{cm}^{-1}$ ) and the  $\text{sp}^3$  carbons of the ring (below 3000  $\text{cm}^{-1}$ ), a C=C stretching vibration around 1650  $\text{cm}^{-1}$ , and C-O stretching vibrations in the 1000-1200  $\text{cm}^{-1}$  region.

## Mass Spectrometry (MS)

The mass spectrum of **3-Cyclohexene-1,1-dimethanol** shows a molecular ion peak ( $\text{M}^+$ ) at  $m/z = 142$ . Common fragmentation patterns include the loss of a water molecule ( $\text{M}^+ - 18$ ), the loss of a hydroxymethyl group ( $\text{M}^+ - 31$ ), and further fragmentation of the cyclohexene ring.

## Experimental Protocols

### Synthesis of 3-Cyclohexene-1,1-dimethanol

The synthesis of **3-Cyclohexene-1,1-dimethanol** can be achieved through a two-step process involving a Diels-Alder reaction to form 3-cyclohexenecarboxaldehyde, followed by a crossed Cannizzaro reaction with formaldehyde.<sup>[4]</sup>

#### Step 1: Diels-Alder Reaction to form 3-Cyclohexenecarboxaldehyde

This reaction involves the [4+2] cycloaddition of a 1,3-diene (e.g., 1,3-butadiene) and a dienophile (e.g., acrolein).

- Materials: 1,3-butadiene, acrolein, hydroquinone (as a polymerization inhibitor), reaction vessel suitable for pressure reactions.
- Procedure:
  - A cooled, pressure-rated reaction vessel is charged with acrolein and a small amount of hydroquinone.
  - An excess of liquefied 1,3-butadiene is carefully added to the vessel.
  - The vessel is sealed and heated to approximately 100-150 °C for several hours.

- After cooling, the excess butadiene is vented, and the crude 3-cyclohexenecarboxaldehyde is purified by distillation.

### Step 2: Crossed Cannizzaro Reaction

This step involves the base-catalyzed disproportionation of 3-cyclohexenecarboxaldehyde and formaldehyde.

- Materials: 3-cyclohexenecarboxaldehyde, formaldehyde (as formalin solution), a strong base (e.g., sodium hydroxide or potassium hydroxide), and a suitable solvent (e.g., methanol or water).
- Procedure:
  - A solution of 3-cyclohexenecarboxaldehyde in methanol is prepared in a round-bottom flask equipped with a stirrer and a reflux condenser.
  - An aqueous solution of formaldehyde (in excess) and sodium hydroxide is added dropwise to the aldehyde solution while stirring and maintaining the temperature.
  - After the addition is complete, the mixture is refluxed for a specified period to drive the reaction to completion.
  - The reaction mixture is then cooled, and the product is isolated.

## Purification by Recrystallization

The crude **3-Cyclohexene-1,1-dimethanol** can be purified by recrystallization.

- Materials: Crude **3-Cyclohexene-1,1-dimethanol**, a suitable solvent or solvent pair (e.g., ethyl acetate/hexane), Erlenmeyer flask, heating mantle, and filtration apparatus.
- Procedure:
  - The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).
  - The hot solution is filtered to remove any insoluble impurities.

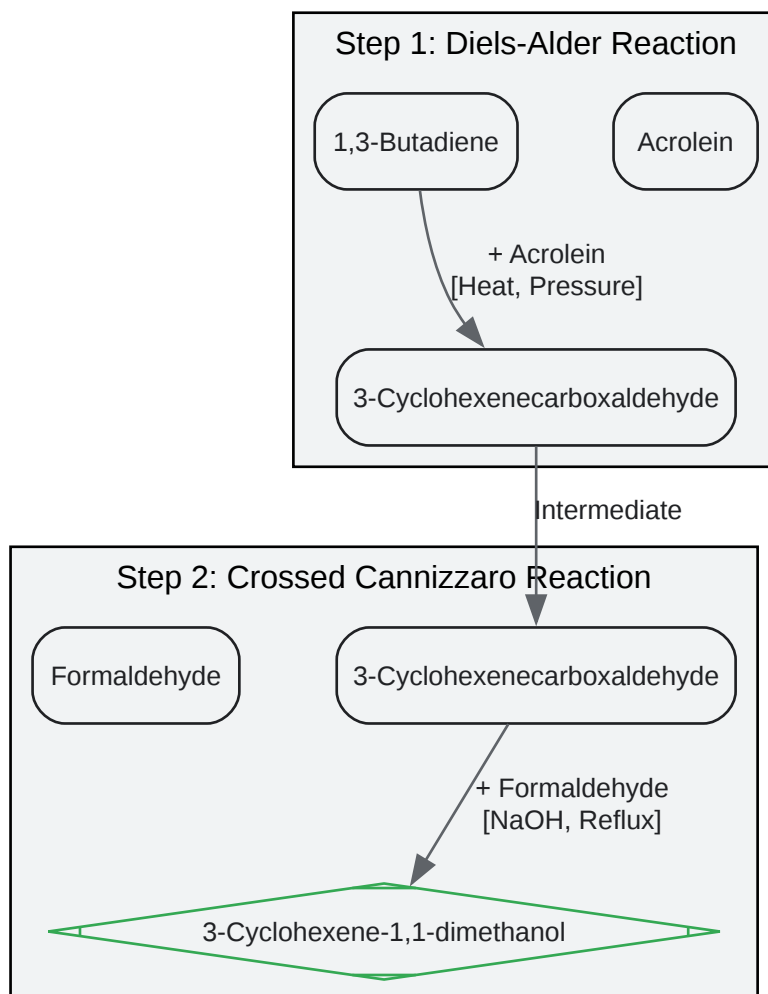
- A solvent in which the product is poorly soluble (e.g., hexane) is slowly added to the hot filtrate until turbidity persists.
- The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the synthetic pathway for **3-Cyclohexene-1,1-dimethanol**.

## Synthesis of 3-Cyclohexene-1,1-dimethanol



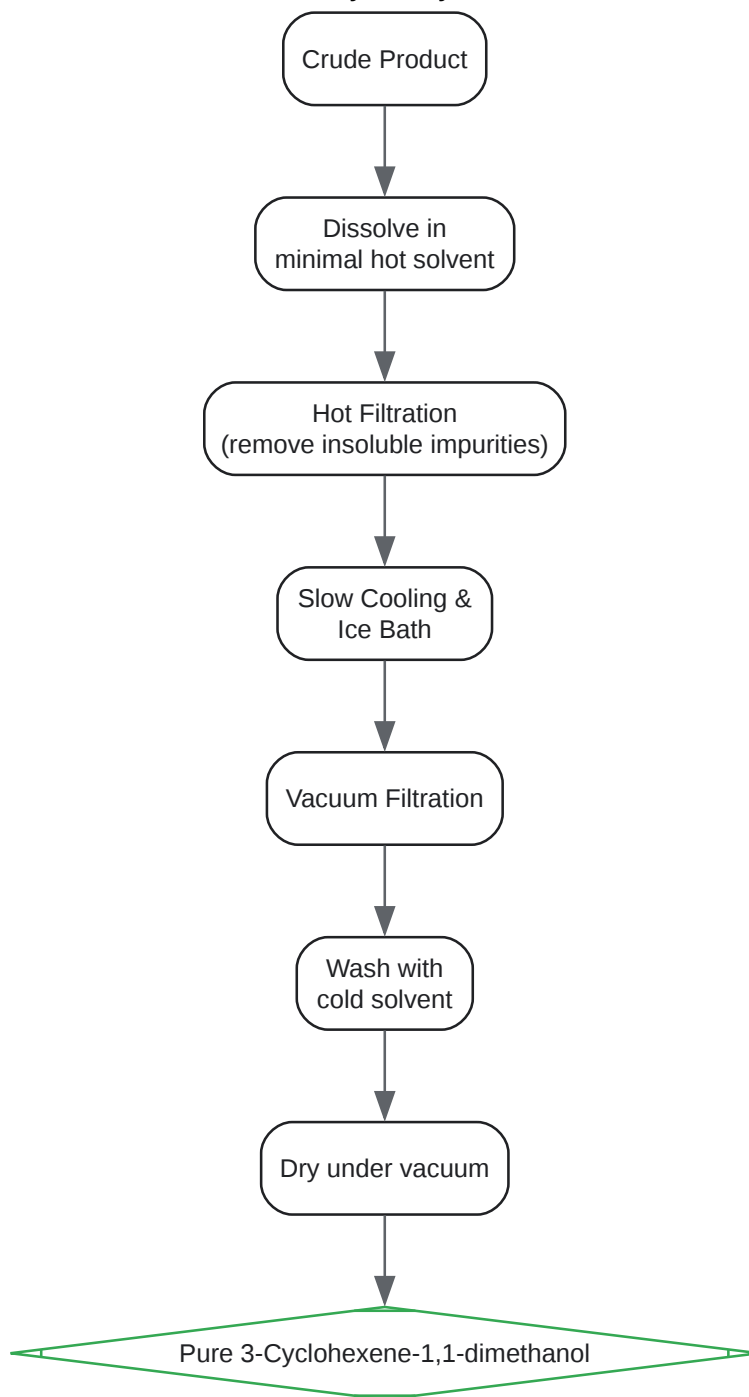
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Caption: A workflow diagram illustrating the two-step synthesis of **3-Cyclohexene-1,1-dimethanol**.

## Purification Workflow

The following diagram outlines the general procedure for the purification of **3-Cyclohexene-1,1-dimethanol** by recrystallization.

## Purification by Recrystallization

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Caption: A flowchart detailing the purification of **3-Cyclohexene-1,1-dimethanol** via recrystallization.

## Safety and Handling

**3-Cyclohexene-1,1-dimethanol** may cause eye, skin, and respiratory tract irritation.[4] It may be harmful if swallowed or absorbed through the skin.[4] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[4] Work should be conducted in a well-ventilated area or a fume hood.[4] In case of contact, flush the affected area with plenty of water.[4]

Incompatible Materials: Strong oxidizing agents.[4]

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.[4]

## Applications

The bifunctional nature of **3-Cyclohexene-1,1-dimethanol**, possessing both a reactive double bond and two primary hydroxyl groups, makes it a versatile building block in organic and polymer chemistry.[1]

- **Polymer Synthesis:** It can be incorporated as a comonomer to modify the properties of polyesters and other polymers.
- **Epoxy Resins:** It is used in the preparation of epoxy resins, where the hydroxyl groups can react with epichlorohydrin.[2][3]
- **Organic Synthesis:** The double bond and hydroxyl groups can be further functionalized to create a variety of more complex molecules. For instance, the double bond can undergo reduction to the corresponding saturated cyclohexane derivative, and the hydroxymethyl groups can be oxidized to aldehydes or carboxylic acids.[1]

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